Oxibendazole

Vue d'ensemble

Description

- Le composé est généralement de couleur blanche à jaunâtre et se présente sous forme de poudre, de comprimés ou de pâte .

Oxibendazole: est un anthelminthique à large spectre appartenant à la famille des benzimidazoles. Il est principalement utilisé pour protéger contre les infestations de vers parasites chez les animaux, y compris les chevaux et certains animaux domestiques.

Méthodes De Préparation

- La synthèse de l’oxibendazole implique plusieurs étapes :

Alkylation : Le 4-hydroxyacétamide réagit avec le bromure de n-propyle en présence d’hydroxyde de potassium pour donner un éther intermédiaire.

Nitration et réduction : La nitration du produit éther se produit à la position ortho par rapport au groupe amide, suivie d’une réduction pour former un dérivé de phénylènediamine.

Cyclisation aromatique et élimination : La réaction avec l’isothiourée de S-méthyle conduit à la formation d’un dérivé de guanidine, qui élimine ensuite le méthylmercaptan pour donner le système 2-aminobenzimidazole.

Acylation : L’acylation avec du chloroformiate de méthyle conduit à la formation d’this compound.

Analyse Des Réactions Chimiques

Réactions : L’oxibendazole peut subir diverses réactions, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants : Les réactifs et conditions spécifiques dépendent de la transformation souhaitée. Par exemple, l’acylation avec du chloroformiate de méthyle implique l’utilisation du réactif chloroformiate.

Principaux produits : Le principal produit formé lors de l’étape d’acylation est l’this compound lui-même.

Applications de la recherche scientifique

Médecine vétérinaire : L’this compound est largement utilisé en médecine vétérinaire pour traiter les infections par les nématodes intestinaux chez les porcelets en période de sevrage et de formation de lots.

Autres applications :

Applications De Recherche Scientifique

Veterinary Applications

1.1 Anthelmintic Efficacy

Oxibendazole is widely used to treat infections caused by roundworms, strongyles, pinworms, threadworms, and lungworms in horses and other livestock. A study conducted on horses with a known resistance to other benzimidazoles demonstrated that this compound effectively reduced strongyle egg counts by approximately 82%, showcasing its efficacy against resistant parasites .

1.2 Resistance Management

The increasing resistance of equine parasites to common anthelmintics has prompted research into this compound's effectiveness. In field studies, this compound was shown to maintain efficacy where other treatments failed, indicating its potential role in managing resistance among equine populations .

Oncological Applications

Recent studies have highlighted the anticancer properties of this compound. Research indicates that it can inhibit the growth of prostate cancer cells by modulating the expression of tumor suppressor genes such as microRNA-204 and p53. In xenograft models, this compound treatment resulted in a significant reduction in tumor size compared to controls .

2.1 Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the inhibition of microtubule formation and glucose uptake, which are crucial for cancer cell proliferation. This suggests that this compound could be further explored as a therapeutic agent in oncology .

Analytical Chemistry Applications

3.1 Selective Extraction Techniques

This compound's chemical properties have been utilized in analytical chemistry for the selective extraction of residues from animal-derived food products. A study developed molecularly imprinted polymers (MIPs) specifically designed for this compound, achieving high recovery rates when extracting the drug from meat samples .

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 4.93 mg/g |

| Selectivity Coefficient Range | 1.3 to 16.9 |

| Reusability | Maintained after five cycles |

This innovative approach demonstrates the potential for this compound's application in food safety testing and regulatory compliance.

Case Studies and Research Findings

Several case studies have documented the diverse applications of this compound:

- Equine Studies : Field studies evaluating the efficacy of this compound against resistant strongyles showed significant reductions in egg counts, supporting its use as a primary treatment option .

- Cancer Research : In vitro studies confirmed that this compound inhibits prostate cancer cell growth significantly, with half-maximal inhibitory concentration values indicating potent activity against cancer cells .

- Food Safety Analysis : The development of molecularly imprinted polymers for extracting this compound residues from meat samples illustrates its role in enhancing food safety protocols .

Mécanisme D'action

- L’oxibendazole exerce ses effets en se liant au site sensible à la colchicine de la tubuline, inhibant sa polymérisation ou son assemblage en microtubules. Cela entraîne des altérations dégénératives au niveau du tégument et des cellules intestinales des vers parasites .

Comparaison Avec Des Composés Similaires

Unicité : La forte activité anthelminthique de l’oxibendazole le distingue des autres composés.

Composés similaires : Bien que l’this compound soit unique, d’autres dérivés du benzimidazole (tels que le fénbendazole) partagent des mécanismes d’action et des applications similaires.

Activité Biologique

Oxibendazole (OBZ) is a benzimidazole derivative primarily known for its anthelmintic properties, particularly in veterinary medicine. However, recent studies have revealed its potential in oncology, particularly in inhibiting prostate cancer cell growth. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various parasites, and emerging therapeutic applications.

Overview of this compound

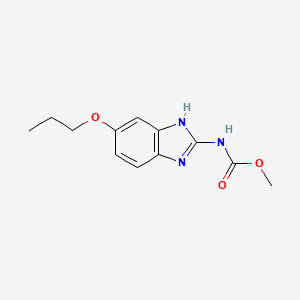

- Chemical Structure : this compound is chemically known as methyl-5-n-propoxy-2-benzimidazole-carbamate.

- Primary Use : Traditionally used to treat infections caused by gastrointestinal parasites in livestock and pets.

This compound exerts its biological effects through several mechanisms:

- Anthelmintic Activity :

-

Anti-Cancer Effects :

- Recent studies indicate that OBZ inhibits the growth of prostate cancer cells (PCa), specifically the 22Rv1 and PC-3 cell lines.

- The half-maximal inhibitory concentrations (IC50) were reported at 0.25 µM for 22Rv1 cells and 0.64 µM for PC-3 cells .

- OBZ treatment led to increased expression of tumor suppressor genes such as p53 and microRNA-204, which are pivotal in regulating cell apoptosis .

Efficacy Against Helminths

A series of studies have demonstrated the effectiveness of this compound against various parasitic infections:

| Parasite | Efficacy (%) | Study Reference |

|---|---|---|

| Ascaris suum | 100% | |

| Trichocephalus spp. | 100% | |

| Metastrongylus spp. | 100% | |

| Benzimidazole-resistant strongyles | 98% |

These results indicate that OBZ is highly effective even against strains resistant to other anthelmintics.

Prostate Cancer Treatment

A significant study highlighted the potential of this compound in treating prostate cancer:

- Study Design : In vitro and in vivo models were used to assess the impact of OBZ on prostate cancer cells.

- Findings :

Safety and Toxicity

Research indicates that this compound has a favorable safety profile when administered at recommended dosages. Long-term studies have shown no significant adverse effects on major organs such as the liver and kidneys in animal models . However, monitoring for potential side effects remains crucial, especially with prolonged use.

Propriétés

IUPAC Name |

methyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOCRURYZCVHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045625 | |

| Record name | Oxibendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Oxibendazole causes degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules. The loss of the cytoplasmic microtubules leads to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores. Degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth. Due to diminished energy production, the parasite is immobilized and eventually dies. | |

| Record name | Oxibendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

20559-55-1 | |

| Record name | Oxibendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxibendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020559551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxibendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxibendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxibendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxibendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/022N12KJ0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.